molecular formula C25H25N3O5S B2947445 N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide CAS No. 922062-39-3

N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide

Cat. No.: B2947445
CAS No.: 922062-39-3
M. Wt: 479.55
InChI Key: WLSZQZMXVKEPTD-UHFFFAOYSA-N
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Description

The compound N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide features a dibenzo[b,f][1,4]oxazepin core substituted with an ethyl group at position 10 and an oxo group at position 11. A sulfamoyl bridge links the dibenzooxazepin moiety to a phenyl ring, which is further functionalized with a butyramide group.

Properties

IUPAC Name

N-[4-[(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)sulfamoyl]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5S/c1-3-7-24(29)26-17-10-13-19(14-11-17)34(31,32)27-18-12-15-22-20(16-18)25(30)28(4-2)21-8-5-6-9-23(21)33-22/h5-6,8-16,27H,3-4,7H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSZQZMXVKEPTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a dibenzo[b,f][1,4]oxazepin core, which is linked to a sulfamoyl group and a butyramide moiety. Its molecular formula is C24H22N2O5SC_{24}H_{22}N_{2}O_{5}S with a molecular weight of approximately 418.49 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

1. Antagonistic Effects on Prostaglandins

Research indicates that derivatives of dibenzo[b,f][1,4]oxazepine exhibit antagonistic effects on prostaglandins, particularly in conditions involving excessive bronchial constriction such as asthma. These compounds can inhibit the action of prostaglandins like PGF2α, which are known to mediate inflammatory responses and bronchoconstriction .

2. Dopamine D2 Receptor Inhibition

Some studies have identified related compounds as selective inhibitors of the dopamine D2 receptor. This suggests that this compound may have applications in treating neurological disorders such as schizophrenia or Parkinson's disease due to its potential to modulate dopaminergic activity .

Case Study 1: In Vivo Efficacy

In a study examining the anti-inflammatory effects of similar compounds, researchers found that administration of these derivatives led to a significant reduction in airway hyperresponsiveness in animal models. The mechanism was attributed to the inhibition of prostaglandin synthesis and release during inflammatory responses .

Case Study 2: Neuropharmacological Assessment

Another study focused on the neuropharmacological properties of related oxazepine derivatives. The results demonstrated that these compounds could effectively reduce dopamine receptor-mediated behaviors in rodent models, indicating their potential as therapeutic agents for dopamine-related disorders.

Data Table: Summary of Biological Activities

Activity Mechanism References
Prostaglandin AntagonismInhibition of PGF2α actions,
Dopamine D2 Receptor InhibitionModulation of dopaminergic signaling ,
Anti-inflammatory EffectsReduction in airway hyperresponsiveness

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonamide Substitutions

The dibenzo[b,f][1,4]oxazepin scaffold is a recurring motif in several sulfonamide derivatives. Key comparisons include:

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzene-1-sulfonamide
  • Substituents : 2,4-Dimethoxybenzene sulfonamide.
  • Key Differences : The absence of the phenyl-butyramide group reduces steric bulk and may enhance solubility via methoxy groups’ hydrogen-bonding capacity.
  • Implications : The dimethoxy groups could improve pharmacokinetic properties compared to the target compound’s butyramide, which may increase lipophilicity.
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
  • Substituents : Tetrahydronaphthalene sulfonamide.
  • Key Differences : The fused cyclohexene ring in the sulfonamide group introduces rigidity and hydrophobicity.
  • Implications : This structure may favor membrane penetration but could reduce aqueous solubility relative to the target compound’s flexible butyramide chain.
N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide
  • Substituents : Acetyl group at position 10 and 4-methylbenzenesulfonamide.
  • The 4-methylbenzenesulfonamide lacks the phenyl-butyramide extension.
  • Molecular Weight : 408.47 g/mol (explicitly reported) .
  • Implications : The shorter acetyl group may reduce steric hindrance, enhancing binding affinity in certain targets.

Functional Group Analysis

Compound Name Key Substituents Pharmacokinetic Implications
Target Compound Phenyl-butyramide sulfamoyl High lipophilicity; potential for prolonged half-life
N-(10-ethyl...2,4-dimethoxybenzene-1-sulfonamide 2,4-Dimethoxybenzene sulfonamide Improved solubility via H-bonding
N-(10-ethyl...tetrahydronaphthalene-2-sulfonamide Tetrahydronaphthalene sulfonamide Enhanced membrane permeability
N-(10-acetyl...4-methylbenzenesulfonamide Acetyl, 4-methylbenzenesulfonamide Moderate lipophilicity; metabolic stability

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